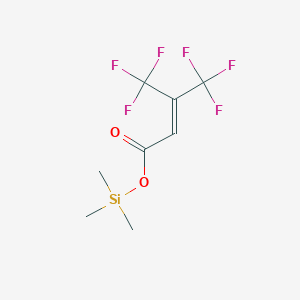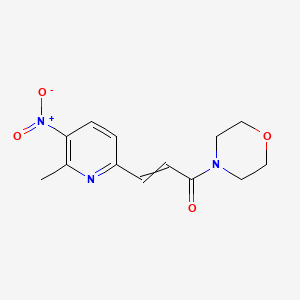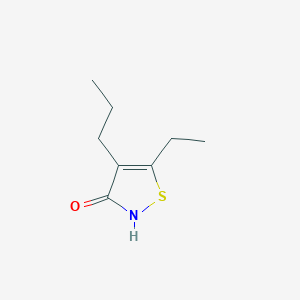![molecular formula C20H39NO2 B14378031 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane CAS No. 89857-78-3](/img/structure/B14378031.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is an organic compound that features a dioxolane ring and an azepane ring. The compound is of interest due to its unique structure, which combines a dioxolane moiety with a long nonyl chain and an azepane ring. This combination of functional groups can impart unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of an aldehyde or ketone with ethylene glycol to form the dioxolane ring . The nonyl chain can be introduced through alkylation reactions, and the azepane ring can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for the acetalization step and large-scale alkylation and substitution reactions. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the azepane ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the azepane ring.
Applications De Recherche Scientifique
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use in pharmaceuticals or as a biochemical probe.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its unique combination of functional groups.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could act as a protecting group, while the azepane ring could interact with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,3-dioxolane : A simpler compound with a dioxolane ring, used as a solvent and in organic synthesis.
- 2,2-Dimethyl-1,3-dioxolane-4-methanol : Another dioxolane derivative with applications in organic synthesis.
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine : A compound with a similar dioxolane structure but different functional groups.
Uniqueness
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is unique due to its combination of a long nonyl chain, a dioxolane ring, and an azepane ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and physical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
89857-78-3 |
|---|---|
Formule moléculaire |
C20H39NO2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]azepane |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-11-14-20(2)22-18-19(23-20)17-21-15-12-9-10-13-16-21/h19H,3-18H2,1-2H3 |
Clé InChI |
PJWHQIQLQUWNRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)

![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)

![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
